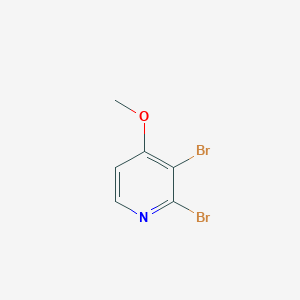

2,3-Dibromo-4-methoxypyridine

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of heterocyclic compounds that have at least one halogen atom attached to the pyridine ring. The presence and position of these halogen substituents dramatically influence the chemical reactivity of the pyridine core. nih.gov The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it electron-deficient, which in turn affects its susceptibility to electrophilic and nucleophilic attack. nih.gov Halogen atoms, being electronegative, further modulate this electronic landscape.

2,3-Dibromo-4-methoxypyridine is a polysubstituted pyridine, a category of compounds that are fundamental to the development of many approved drugs. scitechdaily.com The presence of two bromine atoms at adjacent positions (C2 and C3) and an electron-donating methoxy (B1213986) group at the C4 position creates a unique electronic and steric environment. This specific arrangement of substituents dictates the regioselectivity of subsequent chemical transformations, making it a distinct entity within the broader family of halogenated pyridines.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of this compound lies in its potential as a versatile synthetic intermediate. The two bromine atoms serve as reactive handles, enabling a variety of cross-coupling reactions and nucleophilic substitutions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the bromine atoms at the 2- and 3-positions, influenced by the adjacent methoxy group, can potentially be exploited for selective functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are known to be sensitive to the electronic and steric environment of the halogen substituent. researchgate.netrsc.org This opens up the possibility of sequentially replacing the bromine atoms with different chemical moieties, thereby rapidly building molecular complexity.

The methoxy group at the 4-position not only influences the reactivity of the bromine atoms but can also be a key feature in the target molecule or be further modified. The strategic location of these functional groups makes this compound a valuable precursor for the synthesis of highly substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netrsc.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 96245-98-6 | organic-chemistry.org |

| Molecular Formula | C₆H₅Br₂NO | organic-chemistry.org |

| Molecular Weight | 266.92 g/mol | organic-chemistry.org |

| Exact Mass | 264.87379 Da | organic-chemistry.org |

| LogP | 2.61520 | organic-chemistry.org |

| Topological Polar Surface Area | 22.1 Ų | organic-chemistry.org |

| Hydrogen Bond Donors | 0 | organic-chemistry.org |

| Hydrogen Bond Acceptors | 2 | organic-chemistry.org |

| Rotatable Bond Count | 1 | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

96245-98-6 |

|---|---|

Molecular Formula |

C6H5Br2NO |

Molecular Weight |

266.92 g/mol |

IUPAC Name |

2,3-dibromo-4-methoxypyridine |

InChI |

InChI=1S/C6H5Br2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |

InChI Key |

CECVNSCXTBOHBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 2,3 Dibromo 4 Methoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules. mdpi-res.comresearchgate.net In the context of 2,3-Dibromo-4-methoxypyridine, these reactions provide a versatile platform for the selective functionalization of the pyridine (B92270) ring. Palladium catalysts are particularly effective in activating the carbon-bromine bonds for subsequent bond formation. mdpi-res.com

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at Bromine Centers

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used in both academic and industrial settings due to its mild reaction conditions and broad substrate scope. nih.gov For this compound, this reaction allows for the introduction of aryl or vinyl groups at the bromine-substituted positions.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines | 50% (main isomer) | nih.gov |

| 2,3,4,5-tetrabromofuran | Arylboronic acid | Pd(PPh₃)₄ | Mono-, di-, and tetraarylfurans | Not specified | rsc.org |

Sonogashira Coupling and Its Applications in Alkynylpyridine Synthesis

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of alkynylpyridines, which are important structural motifs in various functional materials and biologically active compounds.

The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl halide. nrochemistry.com Reductive elimination then affords the final alkynylated product. nrochemistry.com The reactivity of the halide follows the order I > Br > Cl, which can be exploited for selective couplings in polyhalogenated systems. wikipedia.orgnrochemistry.com

Table 2: Sonogashira Coupling Reaction Components and Conditions

| Component | Description | Reference |

|---|---|---|

| Catalyst | Typically a palladium(0) complex, often with phosphine (B1218219) ligands. | libretexts.org |

| Co-catalyst | Copper(I) salts, such as CuI, are commonly used. | organic-chemistry.org |

| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is required. | nrochemistry.com |

| Solvent | A variety of solvents can be used, including THF and DMF. | nrochemistry.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govlibretexts.org For this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the bromine positions.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orglibretexts.org

Table 3: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Palladium precursor with a variety of phosphine ligands. | wikipedia.orgorganic-chemistry.org |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide are common. | libretexts.orgchemspider.com |

| Substrate Scope | A wide range of aryl halides and amines can be coupled. | nih.govwikipedia.org |

| Applications | Widely used in medicinal chemistry and materials science. | wikipedia.org |

Regioselectivity in Double Cross-Coupling Reactions of Dibromopyridines

In di- or polyhalogenated pyridines, the regioselectivity of cross-coupling reactions is a key consideration. The inherent electronic properties of the pyridine ring and the relative reactivity of the different carbon-halogen bonds can direct the substitution to a specific position. researchgate.net For dibromopyridines, the first coupling reaction often occurs at the most reactive C-Br bond.

Factors influencing regioselectivity include the electronic nature of the substituents on the pyridine ring and the specific reaction conditions, such as the choice of catalyst, ligand, and temperature. nih.govresearchgate.net For instance, in many polyhalogenated heterocycles, the C4 position is often more reactive towards Suzuki coupling. researchgate.net In the case of 3,4,5-tribromo-2,6-dimethylpyridine, a detailed study on the sequence of Suzuki-Miyaura cross-coupling revealed a specific order of substitution. nih.gov

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, providing another avenue for functionalization. byjus.com This type of reaction involves the displacement of the bromide ion by a nucleophile. ksu.edu.sa

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

A variety of nucleophiles, including amines and thiols, can displace the bromine atoms on the pyridine ring. ksu.edu.sa The reactivity of the substrate and the nucleophile, as well as the reaction conditions, will determine the outcome of the substitution. byjus.com In some cases, nucleophilic aromatic substitution can occur, particularly if the pyridine ring is activated by electron-withdrawing groups. nih.gov The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, for example, shows that reaction conditions and the nature of the nucleophile play a decisive role in the selectivity of the substitution. rsc.org

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows it to participate in reactions with various electrophiles, leading to the formation of pyridinium (B92312) salts or modification into other functional groups.

The nitrogen atom in 4-substituted pyridines can act as a nucleophile, attacking electrophiles to form quaternary pyridinium cations. For instance, the reaction of 4-pyridones with alkyl halides leads to the formation of halide salts of the corresponding quaternary cation. ysu.edu This process, known as the Menschutkin reaction, involves alkylation at the nitrogen atom. ysu.edu

In a related context, 4-methoxypyridine (B45360) has been used as a nucleophile to trap reactive intermediates, forming 4-methoxypyridinium zwitterions. vanderbilt.edu These pyridinium ions are not merely inert salts; they can be key intermediates for further transformations. For example, the pyridinium ring is activated towards nucleophilic attack, and the substituents on the nitrogen can participate in subsequent reactions.

The synthesis of N-substituted pyridones is a crucial transformation in medicinal chemistry. nih.gov Direct N-alkylation of the corresponding 2-pyridone tautomer is a common strategy. However, this reaction is often complicated by competing O-alkylation, which yields 2-alkoxypyridine isomers. nih.govorganic-chemistry.org The regioselectivity of this process is influenced by factors such as the base, solvent, and the electronic nature of substituents on the pyridine ring. researchgate.net

Several methods have been developed to achieve selective N-alkylation. One approach involves the demethylation of 4-methoxypyridinium derivatives using reagents like lithium chloride to yield the corresponding pyridone. vanderbilt.edu This pyridone can then be selectively O-alkylated or N-alkylated under controlled conditions. vanderbilt.edu Another strategy employs P(NMe₂)₃ to mediate a regioselective N-alkylation of 2-pyridones with α-keto esters under mild conditions, proceeding through a deoxygenation process. organic-chemistry.org The use of specific catalysts and conditions, such as tetrabutylammonium (B224687) iodide with potassium tert-butoxide, has also been shown to promote selective N-alkylation of 4-alkoxy-2-pyridones. researchgate.net

Table 1: Conditions for Selective N-Alkylation of Pyridone Precursors

| Reagent/Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| P(NMe₂)₃ / α-keto esters | 2-Pyridones | Mild, deoxygenative N-alkylation | organic-chemistry.org |

| LiCl (for demethylation) | 4-Methoxypyridinium ions | Forms pyridone intermediate for subsequent alkylation | vanderbilt.edu |

| t-BuOK / n-Bu₄NI | 4-Alkoxy-2-pyridones | Selective N-alkylation with alkyl halides | researchgate.net |

Functional Group Interconversions of Peripheral Substituents

While this compound does not have an aliphatic chain, its precursors or derivatives might. The oxidation of alkyl groups, particularly those at a benzylic-like position on a pyridine ring, is a common transformation. For example, benzylic C-H bonds can be oxidized to C-Br or C-O bonds. masterorganicchemistry.com This allows for the introduction of further functionality to the molecule.

A crucial transformation in the synthesis of complex aromatic amines involves the reduction of a nitro group (–NO₂) to a primary amine (–NH₂). masterorganicchemistry.com This reaction is highly relevant for precursors to substituted pyridines. The reduction of an aromatic nitro group fundamentally changes the electronic nature of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com

This transformation can be accomplished through several methods:

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel (Raney Ni) is a common and clean method. masterorganicchemistry.com

Metal in Acid : The use of an easily oxidized metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for this reduction. masterorganicchemistry.com

The resulting amino group is basic and highly activating, which can sometimes lead to undesired multiple substitutions in subsequent electrophilic reactions. masterorganicchemistry.com The reduction process itself proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

Table 2: Common Methods for Aromatic Nitro Group Reduction

| Method | Reagents | Typical Substrate | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Raney Ni) | Aromatic Nitro Compound | Aromatic Amine | masterorganicchemistry.com |

Isomerization and Rearrangement Processes

The transformation of this compound can be significantly influenced by isomerization and rearrangement reactions, which alter the substitution pattern on the pyridine ring. These processes are often driven by thermodynamic and kinetic factors and can be initiated by various reagents and conditions.

Base-Catalyzed Aryl Halide Isomerization in Pyridine Systems

Base-catalyzed aryl halide isomerization, commonly known as the "halogen dance," is a notable rearrangement reaction in which halogen atoms migrate across an aromatic ring. whiterose.ac.ukclockss.orgrsc.org This process is particularly relevant for halogenated pyridines and can lead to the formation of constitutional isomers that may be difficult to access through direct synthesis. clockss.org The reaction is typically initiated by a strong base, such as an alkali metal amide or lithium diisopropylamide (LDA), and proceeds through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.ukclockss.org

The general mechanism for the halogen dance on a pyridine ring involves the abstraction of an acidic ring proton by a strong base to form a pyridyl anion. This is followed by an intramolecular or intermolecular halogen transfer, leading to a rearranged pyridyl anion, which is then quenched by a proton source to yield the isomerized product. The regioselectivity of this rearrangement is influenced by the stability of the anionic intermediates and the nature of the substituents on the pyridine ring. clockss.org

In the context of substituted pyridines, directing groups play a crucial role in the outcome of the halogen dance. clockss.org For a molecule such as this compound, the methoxy (B1213986) group at the 4-position and the two bromine atoms at the 2- and 3-positions would influence the acidity of the ring protons and the stability of any resulting anionic intermediates. The reaction of various dibromopyridines with potassium amide in liquid ammonia (B1221849) has been shown to result in cine-substitutions and bromine migration, proceeding through didehydropyridine (pyridyne) intermediates. researchgate.net

The table below outlines the generalized steps of a base-catalyzed halogen dance in a pyridine system, which would be the expected pathway for the isomerization of this compound.

| Step | Description | Intermediate Species |

| 1. Deprotonation | A strong base abstracts an acidic proton from the pyridine ring. | Pyridyl anion |

| 2. Halogen Migration | The halogen atom shifts to the anionic carbon, forming a new organometallic intermediate. | Isomeric pyridyl anion |

| 3. Protonation | The rearranged anionic species is quenched by a proton source. | Isomerized halopyridine |

This table illustrates the general sequence of a halogen dance reaction.

Research on the amination of 3-bromo-4-ethoxypyridine (B1611126) has provided early insights into halogen migrations in pyridine systems. clockss.org More recent studies have expanded the scope of these reactions, demonstrating 1,2-, 1,3-, and even 1,4-halogen shifts, depending on the substitution pattern and reaction conditions. clockss.org For this compound, the presence of the methoxy group and the two adjacent bromine atoms would likely lead to a complex reaction profile under strongly basic conditions, potentially yielding a mixture of rearranged and substituted products. The formation of a 3,4-pyridyne intermediate is a plausible pathway for rearrangements in similar systems. researchgate.net

Mechanistic Investigations of Chemical Reactions Involving 2,3 Dibromo 4 Methoxypyridine

Elucidation of Reaction Pathways and Rate-Determining Steps

Computational chemistry offers powerful tools to map out potential energy surfaces for a reaction, identifying transition states and intermediates. mdpi.com The activation energy for each elementary step can be calculated, with the step having the highest activation energy corresponding to the rate-determining step. unizin.org These calculations can help distinguish between different possible mechanistic pathways.

Consider a hypothetical reaction where 2,3-dibromo-4-methoxypyridine undergoes a substitution reaction. One possible pathway might involve the initial slow dissociation of a bromide ion to form a pyridyl cation intermediate, followed by a rapid attack of a nucleophile. In this scenario, the first step would be the RDS. opentextbc.ca An alternative pathway could be a concerted process where the nucleophile attacks as the bromide ion departs. Kinetic data and computational modeling would be essential to differentiate between these possibilities.

Identification and Characterization of Reactive Intermediates (e.g., Pyridynes)

Many reactions of this compound proceed through highly reactive intermediates that are not stable enough to be isolated under normal conditions. One of the most significant classes of such intermediates derived from dihalopyridines are pyridynes. wikipedia.org Pyridynes are the pyridine (B92270) analogues of benzyne (B1209423) and are characterized by a formal triple bond within the pyridine ring. wikipedia.org

The generation of a 2,3-pyridyne intermediate from this compound would likely involve the removal of both bromine atoms. This can be achieved under strong basic conditions or through metallation followed by elimination. Once formed, the 2,3-pyridyne is a powerful electrophile and will readily react with available nucleophiles or dienes in cycloaddition reactions. researchgate.net

The presence of the methoxy (B1213986) group at the 4-position is expected to influence the stability and reactivity of the 2,3-pyridyne intermediate. The regioselectivity of nucleophilic attack on the pyridyne is a key aspect of its chemistry. For an unsubstituted 2,3-pyridyne, nucleophilic attack can occur at either C2 or C3. However, the methoxy group in the 4-position can electronically influence the pyridyne, potentially directing the nucleophilic attack to one position over the other.

The direct observation of pyridynes is challenging due to their transient nature. However, their existence is often inferred through trapping experiments. wikipedia.org For example, generating the pyridyne in the presence of a trapping agent like furan (B31954) would lead to a characteristic Diels-Alder adduct, providing strong evidence for the intermediate's formation. Spectroscopic techniques, such as matrix isolation followed by IR spectroscopy, have been used to characterize pyridynes at very low temperatures. wikipedia.org

Role of Electronic and Steric Effects on Regioselectivity and Reactivity

The substituents on the pyridine ring play a critical role in directing the outcome of reactions involving this compound. Both electronic and steric effects of the bromo and methoxy groups influence the molecule's reactivity and the regioselectivity of its transformations.

Electronic Effects: The two bromine atoms are strongly electron-withdrawing groups, which decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The methoxy group at the 4-position, being an electron-donating group through resonance, can counteract this effect to some extent by donating electron density into the ring. This interplay of electronic effects can influence which of the two C-Br bonds is more reactive in substitution reactions.

In the context of pyridyne formation, the electronic nature of the substituents can affect the stability and distortion of the pyridyne triple bond, which in turn can govern the regioselectivity of subsequent reactions. nih.gov For instance, in related 3,4-pyridynes, the presence of a substituent at the 2-position has been shown to significantly improve the regioselectivity of nucleophilic addition. nih.gov

Steric Effects: Steric hindrance can also play a significant role. The bromine atom at the 2-position is adjacent to the nitrogen atom, which could sterically hinder the approach of a nucleophile to that position. This might favor reactions occurring at the 3-position. In transition metal-catalyzed cross-coupling reactions, the steric bulk of ligands on the metal center can also influence which C-Br bond undergoes oxidative addition.

Quantum chemical calculations can provide valuable insights into the interplay of steric and electronic effects. nih.gov Energy decomposition analysis, for example, can dissect the activation barrier into contributions from electrostatic interactions, orbital interactions, and steric repulsion, offering a deeper understanding of what governs reactivity. nih.gov

Catalytic Cycles and Ligand Effects in Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, and it is frequently employed for the functionalization of haloaromatics like this compound. mdpi.com Reactions such as Suzuki, Heck, and Sonogashira cross-couplings allow for the selective formation of new carbon-carbon bonds at the positions of the bromine atoms.

A typical catalytic cycle for a cross-coupling reaction involves three main steps:

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0)) inserts into one of the C-Br bonds of this compound. The relative reactivity of the C2-Br versus the C3-Br bond is a key question here, often influenced by both electronic and steric factors. Studies on 2,4-dibromopyridine (B189624) have shown that regioselective cross-coupling can be achieved, often favoring reaction at the 2-position. researchgate.net

Transmetalation: The organometallic intermediate formed in the oxidative addition step reacts with a second reagent (e.g., an organoboron compound in a Suzuki reaction), transferring an organic group to the transition metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the active catalyst which can then re-enter the catalytic cycle.

Ligand Effects: The ligands coordinated to the transition metal have a profound impact on the efficiency and selectivity of the catalytic process. Ligands can modify the steric and electronic properties of the metal center, influencing the rates of the individual steps in the catalytic cycle. For instance, bulky phosphine (B1218219) ligands can promote the oxidative addition step and influence the regioselectivity of the reaction. The choice of ligand can be crucial for achieving high yields and selectivity in the functionalization of dihalopyridines.

Solvent Effects on Reaction Outcomes and Selectivity

The solvent in which a reaction is conducted is not merely an inert medium but can have a significant influence on reaction rates and selectivity. mdpi.com This is particularly true for reactions involving charged or highly polar species, such as those that may occur during the reactions of this compound.

Polarity and Dielectric Constant: The polarity of the solvent can affect the stability of reactants, transition states, and intermediates. For reactions that proceed through charged intermediates, a polar solvent can stabilize these species, potentially lowering the activation energy and accelerating the reaction. Conversely, for reactions where the transition state is less polar than the reactants, a polar solvent might slow the reaction down. In some cases, changing the solvent can enhance the selectivity of a reaction by differentially stabilizing the transition states leading to different products. mdpi.com For example, in certain Diels-Alder reactions, polar solvents have been shown to enhance selectivity. mdpi.com Similarly, the regioselectivity of reactions of dihalopyridines has been shown to be influenced by solvent polarity, with polar solvents sometimes favoring one isomer over another. researchgate.net

Coordinating vs. Non-coordinating Solvents: Some solvents can coordinate to metal catalysts or other reactive species, which can alter their reactivity. chemrxiv.org For example, a coordinating solvent might compete with a reactant for a coordination site on a transition metal catalyst, potentially inhibiting the reaction. In other cases, solvent coordination can be beneficial, for instance, by stabilizing the catalyst or promoting a particular reaction pathway. The choice between solvents like tetrahydrofuran (B95107) (THF), which is coordinating, and toluene, which is less so, can therefore lead to different reaction outcomes.

The table below summarizes the potential effects of different solvent properties on reactions involving this compound.

| Solvent Property | Potential Effect on Reaction | Example |

| Polarity | Can stabilize charged intermediates and transition states, affecting reaction rate and selectivity. | A more polar solvent might favor a reaction pathway that proceeds through a zwitterionic intermediate. |

| Coordinating Ability | Can interact with catalysts or reactive intermediates, influencing their reactivity. | A coordinating solvent could alter the ligand sphere of a transition metal catalyst, impacting its activity and selectivity. |

| Protic/Aprotic Nature | Protic solvents can act as proton donors or acceptors, participating in the reaction mechanism. | In a reaction involving a strong base, a protic solvent could be deprotonated and interfere with the desired reaction. |

By carefully selecting the solvent, chemists can often steer a reaction towards the desired product and improve its efficiency. chemrxiv.org

Advanced Spectroscopic Characterization for Structural Elucidation of 2,3 Dibromo 4 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons), chemists can deduce the molecular structure.

¹H NMR for Proton Environment Analysis

¹³C NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine (B92270) ring and the methoxy (B1213986) group of 2,3-dibromo-4-methoxypyridine would provide crucial information for its structural confirmation. While direct spectral data for this compound is not available in the search results, data for related compounds like 2-methoxypyridine (B126380) and 4-methoxypyridine (B45360) can offer insights into the expected chemical shifts. chemicalbook.comchemicalbook.com For instance, the carbon bearing the methoxy group would exhibit a characteristic upfield shift compared to the other ring carbons.

Advanced NMR Techniques for Regiochemical Assignments

For complex substituted pyridines, one-dimensional NMR spectra can sometimes be ambiguous. In such cases, advanced NMR techniques are employed to definitively establish the regiochemistry. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to determine their spatial proximity. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds apart, providing crucial connectivity information. nih.gov These methods are invaluable for differentiating between isomers and confirming the precise substitution pattern on the pyridine ring. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. chem960.com Due to the presence of two bromine atoms, this peak would appear as a characteristic isotopic cluster, with contributions from the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of the methoxy group, bromine atoms, or other small neutral molecules, providing further structural confirmation. researchgate.netnist.gov

Table 1: Computed Properties of this compound chem960.com

| Property | Value |

| Exact Molecular Weight | 264.87400 |

| Isotopic Mass | 264.87379 Da |

| Heavy Atom Count | 10 |

| Complexity | 112 |

| Topological Polar Surface Area | 22.1 Ų |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays through a single crystal of a compound, scientists can generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. wikipedia.org While a specific crystal structure for this compound was not found in the search results, the crystal structures of related methoxypyridine and dibromo-substituted aromatic derivatives have been reported. researchgate.netresearchgate.net These studies reveal details about molecular planarity, torsion angles between substituents and the ring, and intermolecular interactions in the solid state. researchgate.netresearchgate.net For instance, the crystal structure of a 2-methoxypyridine derivative showed a slightly distorted, non-planar molecule. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound and its derivatives, HPLC is indispensable for assessing the purity of synthesized batches and for analyzing complex reaction mixtures to monitor the progress of a reaction and identify potential byproducts. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the polarity and other physicochemical properties of the analytes.

Purity Assessment of this compound

The determination of purity is a critical step in the characterization of newly synthesized this compound. HPLC provides a rapid and accurate means to quantify the main compound and detect the presence of any impurities, such as starting materials, reagents, or side-products from the synthesis. A common approach for the analysis of halogenated and methoxy-substituted pyridines is reversed-phase HPLC.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 (octadecyl) column, is employed with a polar mobile phase. For a compound like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH, is effective. For instance, a method analogous to the analysis of other substituted pyridines might utilize an isocratic mobile phase of 75% methanol in water or a gradient elution with acetonitrile and a phosphate (B84403) buffer at a low pH (e.g., pH 2) to ensure the protonation of the pyridine nitrogen and achieve sharp, symmetrical peaks. rsc.orgnih.gov The chromatogram obtained from such an analysis will show a major peak corresponding to this compound and smaller peaks for any impurities present. The purity is then calculated based on the relative peak areas.

A certificate of analysis for a related compound, 3,5-Dibromo-4-methoxypyridine, confirms a purity of 98.9% as determined by HPLC, underscoring the suitability of this technique for this class of compounds. fishersci.com

Hypothetical HPLC Purity Analysis Data for this compound:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 6.8 min |

| Purity (Area %) | 99.2% |

This table is a hypothetical representation of typical HPLC data for purity assessment.

Analysis of Reaction Mixtures

HPLC is also a powerful tool for monitoring the progress of chemical reactions involving this compound. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product and any byproducts. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

For instance, in a Suzuki cross-coupling reaction where one of the bromine atoms of this compound is replaced with an aryl group, HPLC can be used to separate the starting material, the mono-arylated product, and any di-arylated byproduct. The differing polarities of these compounds will result in different retention times on a reversed-phase column, allowing for their individual quantification.

Illustrative HPLC Data for a Reaction Mixture:

| Compound | Retention Time (min) | Peak Area (%) |

| This compound | 6.8 | 15.3 |

| Mono-arylated Product | 8.2 | 80.5 |

| Di-arylated Byproduct | 10.1 | 4.2 |

This table provides an illustrative example of HPLC data from the analysis of a hypothetical reaction mixture.

The choice of stationary phase is critical for achieving the desired separation. While reversed-phase chromatography is most common, normal-phase HPLC, which uses a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a non-polar mobile phase, can be an effective alternative, particularly for the separation of isomers or compounds with very similar polarities. elementlabsolutions.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing robust insights into the geometric and electronic nature of molecules like 2,3-Dibromo-4-methoxypyridine. DFT calculations allow for the precise determination of molecular geometries, including bond lengths and angles, and the mapping of electron density distribution.

Theoretical studies on substituted pyridines, often employing methods like B3LYP with basis sets such as 6-311G+(d,p), have been instrumental in optimizing molecular structures. ias.ac.in For this compound, these calculations would predict a largely planar pyridine (B92270) ring. The structural parameters, such as bond lengths and angles, derived from these calculations are generally in close agreement with experimental data from techniques like X-ray crystallography, thereby validating the theoretical models.

The electronic landscape of this compound is shaped by its substituents. The methoxy (B1213986) group at the C4 position donates electron density to the pyridine ring via resonance, while the bromine atoms at C2 and C3 withdraw electron density through the inductive effect. This balance of electronic influences is a key determinant of the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical behavior. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. DFT calculations are essential for determining the energies and spatial distributions of these frontier orbitals. ias.ac.in

Table 1: Computationally Derived Properties of this compound

| Computed Property | Value |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 264.87400 Da |

| Monoisotopic Mass | 264.87379 Da |

| Topological Polar Surface Area | 22.1 Ų |

| Heavy Atom Count | 10 |

| Complexity | 112 |

| Covalently-Bonded Unit Count | 1 |

| This data is based on computational predictions. chem960.com |

Modeling of Reaction Mechanisms and Transition State Energies

Computational modeling plays a pivotal role in elucidating the intricate pathways of chemical reactions involving this compound. By mapping potential energy surfaces, these models can identify transition states and intermediates, providing a quantitative measure of the energy barriers that govern reaction rates.

For nucleophilic aromatic substitution (SNAr) reactions, a common pathway for substituted pyridines, computational studies can model the attack of a nucleophile and the formation of the intermediate Meisenheimer complex. The calculation of transition state energies helps to predict the regioselectivity of the substitution.

Prediction of Reactivity and Regioselectivity Based on Electronic Descriptors

Electronic descriptors, derived from quantum chemical calculations, offer a powerful means to forecast the reactivity and regioselectivity of this compound. These descriptors provide a quantitative basis for understanding where and how the molecule is likely to react.

The Molecular Electrostatic Potential (MEP) provides a color-coded map of the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom and the oxygen of the methoxy group, highlighting these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would indicate areas susceptible to nucleophilic attack.

Fukui functions and local softness indices are more sophisticated descriptors that can pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. DFT calculations can be used to compute these indices. For instance, in a study of substituted pyridines, DFT was used to predict their nucleophilicity based on various established methods. ias.ac.in These analyses help in understanding how the electronic structure, influenced by substituents, directs the outcome of chemical reactions.

Table 2: Predicted Reactivity of Substituted Pyridines Based on Computational Studies

| Substituent Position | Influence on Reactivity | Predicted Reactive Sites |

| 4-Substituents | Can enhance nucleophilicity, acting as effective organocatalysts. ias.ac.in | Nitrogen atom, sites influenced by the substituent's electronic nature. |

| 2- and 3-Substituents | Electron-withdrawing groups can inactivate the nitrogen's lone pair, requiring harsher reaction conditions. researchgate.net | Ring carbons, with regioselectivity dependent on the specific substituents. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are crucial to its physical properties and behavior in condensed phases. Computational methods provide essential tools for exploring these aspects.

Conformational analysis of this compound would primarily focus on the rotation of the methoxy group relative to the pyridine ring. By calculating the potential energy as a function of the dihedral angle, the most stable conformation can be identified. While the pyridine ring itself is expected to be planar, the methoxy group may adopt a slightly non-planar orientation to minimize steric clashes.

The solid-state packing of this compound is governed by a variety of non-covalent interactions. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. DFT and other computational techniques can be used to identify and quantify the strength of these interactions. For example, studies on other organic salts have shown how hydrogen bonding and weak dispersion forces, supported by DFT calculations, are crucial in stabilizing their crystalline structures. acs.org The bromine atoms in this compound could participate in halogen bonding, a directional interaction that is increasingly recognized for its importance in crystal engineering. The aromatic pyridine rings can also engage in π-π stacking, further contributing to the stability of the crystal lattice.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-dibromo-4-methoxypyridine |

| 3,5-dibromo-4-methoxypyridine |

| 4-hydroxypyridine |

| Meisenheimer complex |

| quinoline-8-boronic acid |

| diethyl 4-bromopyridine-2,6-dicarboxylate |

Research Applications and Emerging Trends in Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The 2,3-dihalopyridine framework is a cornerstone for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The adjacent bromine atoms in 2,3-Dibromo-4-methoxypyridine serve as ideal handles for sequential and regioselective functionalization, enabling the construction of intricate molecular architectures.

The differential reactivity of the C-2 and C-3 positions allows for controlled, stepwise reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be performed selectively. This stepwise approach is crucial for building complex polycyclic structures. For example, similar 2,3-dihaloazines have been employed as starting materials in the synthesis of novel pyrene-based double aza- and diaza researchgate.nethelicenes. The synthesis proceeds through site-selective cross-coupling reactions followed by an electrophile-induced cyclization to form the helical skeleton.

Furthermore, the 2,3-disubstituted pyridine (B92270) core is a precursor to various fused systems like pyrido[2,3-d]pyrimidines and carboline derivatives. clockss.orgnih.gov These scaffolds are of significant interest due to their biological activities, including potential as tyrosine kinase inhibitors. nih.gov The synthesis often involves an initial cross-coupling reaction at one of the bromine positions, followed by a cyclization step that incorporates the adjacent position. The methoxy (B1213986) group at the 4-position can electronically influence the reactivity of the bromine atoms and can be a site for later-stage modification.

Below is a table illustrating potential complex heterocyclic systems that could be synthesized from this compound based on known transformations of related compounds.

| Target Heterocyclic System | Synthetic Strategy | Potential Application |

| Pyrido[2,3-b]pyrazines | Sequential amination/condensation reactions. | Biologically active scaffolds. |

| Thieno[2,3-b]pyridines | Sequential coupling with sulfur-containing reagents. | Electronic materials, pharmaceuticals. |

| α- and δ-Carbolines | Site-selective Suzuki-Miyaura reactions followed by palladium-catalyzed C-N coupling. | CNS agents, anticancer agents. |

| Pyrido[2,3-d]pyrimidines | Palladium-catalyzed coupling with olefins or amination followed by cyclization. clockss.orgnih.gov | Tyrosine kinase inhibitors, antifolates. nih.gov |

Precursor for Novel Fine Chemicals and Advanced Intermediates

The bromine atoms on the this compound scaffold are excellent leaving groups, making the compound an ideal precursor for a wide array of fine chemicals and advanced intermediates. The versatility of this starting material stems from its ability to participate in numerous transition-metal-catalyzed cross-coupling reactions.

Key transformations include:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. ontosight.ai

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

Stille Coupling: To form C-C bonds with organotin reagents.

Ullmann Condensation: To form C-O or C-S bonds with phenols or thiols. nih.gov

The differential reactivity of the two bromine atoms allows for the selective introduction of different functional groups at the C-2 and C-3 positions. This stepwise functionalization is a powerful tool for creating highly substituted pyridine derivatives that are valuable in drug discovery and materials science. The methoxy group can be readily converted to a hydroxyl group (a pyridone), which opens up another avenue for functionalization. The directed metallation of chloropyridines has been shown to be an effective method for producing 2,3-disubstituted pyridines, which can then be cyclized into fused polyheterocycles. rsc.org

The following table summarizes potential transformations to generate advanced intermediates.

| Reaction Type | Reagent/Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid / Pd catalyst | 2,3-Diaryl-4-methoxypyridine |

| Buchwald-Hartwig | Aniline / Pd catalyst | 2,3-Diamino-4-methoxypyridine derivative |

| Sonogashira | Terminal alkyne / Pd/Cu catalyst | 2,3-Dialkynyl-4-methoxypyridine |

| Cyanation | Zn(CN)₂ / Pd catalyst | 2,3-Dicyano-4-methoxypyridine |

| O-Demethylation | HBr or BBr₃ | 2,3-Dibromo-4-hydroxypyridine (Pyridone) |

Applications in Combinatorial Chemistry and Fragment-Based Synthesis Methodologies

The structure of this compound is well-suited for both combinatorial chemistry and fragment-based drug discovery (FBDD). nih.govyoutube.com Its di-functional nature, with two distinct reactive sites, allows for the rapid generation of large libraries of compounds.

In combinatorial chemistry , the scaffold can be used in parallel synthesis schemes. By using a matrix of different reagents for the C-2 and C-3 positions (e.g., a set of boronic acids for one position and a set of amines for the other), a large library of unique, disubstituted pyridine derivatives can be synthesized efficiently. This approach is valuable for high-throughput screening to identify new drug leads.

In Fragment-Based Drug Discovery (FBDD) , small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. youtube.comyoutube.com Once a binding fragment is identified, it is optimized and grown into a more potent, lead-like molecule. nih.gov The "bromo-methoxy-pyridine" core of the title compound can serve as an excellent starting fragment. Its relatively simple structure and potential for chemical elaboration fit the FBDD paradigm. The bromine atoms provide vectors for fragment growing or linking, where chemical appendages can be added to improve binding affinity and selectivity. nih.gov

| FBDD Strategy | Description | Application with this compound |

| Fragment Growing | A confirmed fragment hit is extended to occupy adjacent pockets of the binding site. | One bromine atom is used as an anchor point to "grow" a chain or ring system, while the other can be removed or modified. |

| Fragment Linking | Two different fragments that bind to adjacent sub-pockets are connected with a chemical linker. | The scaffold can act as a linker itself or be part of a larger fragment that is linked to another. The two bromine atoms provide attachment points. nih.gov |

| Fragment Self-Assembly | Fragments are designed to react and link together in the presence of the protein target. | The scaffold could be functionalized with reactive groups to participate in protein-templated synthesis. nih.gov |

Development of Novel Synthetic Methodologies Using the this compound Scaffold

The unique electronic and steric environment of this compound makes it an interesting substrate for the development of new synthetic methods. Research could focus on achieving high regioselectivity in the functionalization of the two C-Br bonds.

Areas for methodology development include:

Selective Monofunctionalization: Developing catalytic systems (e.g., using specific ligands for palladium) that can selectively target either the C-2 or C-3 bromine atom in cross-coupling reactions. The electronic nature of the pyridine ring generally makes the C-2 position more reactive towards certain nucleophiles. researchgate.net

Halogen-Metal Exchange: The use of organolithium or Grignard reagents can induce a halogen-metal exchange, typically at the most acidic or sterically accessible position. Investigating the conditions for selective exchange at C-2 or C-3 would provide a powerful tool for introducing a wide range of electrophiles. thieme-connect.comthieme-connect.com

Halogen Dance Reaction: This reaction involves the base-catalyzed intramolecular migration of a halogen atom. It has been observed in 2,3-dibromopyridine (B49186) and could potentially be used to isomerize this compound to other isomers, such as 2,5-Dibromo-4-methoxypyridine (B2608117), providing access to different substitution patterns. researchgate.net

Photoredox Catalysis: Light-driven methods are emerging as powerful tools for C-H functionalization and C-C bond formation under mild conditions. nih.gov Developing photoredox methods for the selective functionalization of the C-Br bonds on this scaffold could provide access to novel chemical space.

Potential in Polymer and Materials Science as Functional Monomers

Halogenated aromatic and heterocyclic compounds are valuable as functional monomers for the synthesis of advanced polymers and materials. The presence of two bromine atoms makes this compound a potential AB₂ or AA-type monomer for step-growth polymerization.

Through polycondensation reactions, such as Yamamoto or Suzuki polycondensation, this monomer could be used to create novel conjugated polymers. The pyridine and methoxy functionalities would be incorporated into the polymer backbone, imparting specific properties:

Metal Coordination: The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to applications in catalysis, sensing, or the formation of metallo-supramolecular polymers.

Electronic Properties: The electron-deficient nature of the pyridine ring can influence the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, making it a candidate for use in organic electronics like OLEDs or OFETs.

Enhanced Solubility and Processing: The methoxy group can improve the solubility of the resulting polymer in common organic solvents, facilitating its characterization and processing into thin films or fibers.

The design of such functional monomers is a key area of modern polymer science, aiming to create materials with precisely controlled structures and properties. rsc.orgnih.govnih.gov While the direct use of this compound as a monomer is not yet documented, its structure is highly promising for this application. mdpi.com

General Future Research Directions in Brominated and Methoxylated Pyridine Chemistry

The chemistry of functionalized pyridines continues to be a vibrant area of research, driven by their importance in pharmaceuticals, agrochemicals, and materials. researchgate.netthieme-connect.com Future research involving scaffolds like this compound is likely to focus on several key areas:

Exploration of Underexplored Isomers: A systematic investigation into the reactivity and synthetic utility of less common isomers, such as this compound, is warranted. This includes a full characterization of their properties and reaction scope.

Late-Stage Functionalization (LSF): Developing methods to selectively introduce the bromo-methoxy-pyridine motif into complex, drug-like molecules at a late stage of the synthesis is a major goal. This allows for the rapid diversification of advanced intermediates to explore structure-activity relationships. researchgate.netresearchgate.netnih.gov

Development of Novel Catalytic Systems: Creating more efficient, selective, and sustainable catalysts for the functionalization of C-Br and C-H bonds on the pyridine ring remains a priority. This includes catalysts that operate under milder conditions and tolerate a wider range of functional groups. digitellinc.comnih.govthieme-connect.de

Computational and AI-Driven Discovery: Utilizing computational tools and machine learning to predict the reactivity of functionalized pyridines and to design novel polymers or drug candidates based on these scaffolds is an emerging trend. rsc.orgnih.gov This can accelerate the discovery process and guide experimental work.

Skeletal Editing: Advanced synthetic strategies that enable the transmutation of the pyridine ring itself, for example, by converting the nitrogen atom into a functionalized carbon atom, represent a new frontier for creating molecular diversity from common heterocyclic starting materials. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.